molecular formula C19H23N5O3S B1662301 Ipsapirone CAS No. 95847-70-4

Ipsapirone

Cat. No. B1662301
CAS RN: 95847-70-4
M. Wt: 401.5 g/mol
InChI Key: TZJUVVIWVWFLCD-UHFFFAOYSA-N
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Description

Ipsapirone is a selective 5-HT 1A receptor partial agonist of the piperazine and azapirone chemical classes . It has antidepressant and anxiolytic effects . Ipsapirone was studied in several placebo-controlled trials for depression and continues to be used in research .


Synthesis Analysis

The currently applied synthetic methods of serotonin receptor ligands belonging to the group of long-chain arylpiperazines, including ipsapirone, require the use of toxic solvents and comprise numerous synthetic steps . A more environmentally friendly method of ipsapirone synthesis involves N-alkylation of bromobutyl saccharin with 1-(2-pyrimidyl)piperazine dihydrochloride . This method does not require the use of toxic and expensive solvents . The yield of the final product, ipsapirone, was 85% and 67% in the first and the second method, respectively .


Molecular Structure Analysis

The IUPAC name for Ipsapirone is 1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one . The molecular formula is C19H23N5O3S .

properties

IUPAC Name

1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJUVVIWVWFLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045688
Record name Ipsapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipsapirone

CAS RN

95847-70-4
Record name Ipsapirone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95847-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipsapirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipsapirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPSAPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

0.02 mole o& 2-(4-bromobutyl)-1,2-benzoisothiazol-3-(2H)-one 1,1-dioxide and 0.02 mole of 1-(2-pyrimidyl)piperazine are stirred with 0.02 mole of K2CO3 in 150 ml of absolute dimethylformamide (DMF) at 100° C. for 1 hour. The mixture is then concentrated. Water is added and the organic substance is taken up in methylene chloride (CH2Cl2). The dried CH2Cl2 phase is applied to a silica gel column and eluted with CH2Cl2 /CH3OH (95:5).
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.02 mol
Type
reactant
Reaction Step One
Name
Quantity
0.02 mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,410
Citations
R Schreiber, J De Vry - European journal of pharmacology, 1993 - Elsevier
… administration of ipsapirone and microinjection of ipsapirone and … that systemic injection of ipsapirone significantly reduced … into the dorsal raphe nucleus of ipsapirone and 8-OH-DPAT …
Number of citations: 165 www.sciencedirect.com
A Basse-Tomusk, GV Rebec - European journal of pharmacology, 1986 - Elsevier
Ipsapirone, a putative, novel anxiolytic with a high affinity for 5-HT 1A binding sites, suppressed neuronal activity in both the dorsal raphe nucleus and hippocampal formation of …
Number of citations: 65 www.sciencedirect.com
SM Stahl, L Kaiser, J Roeschen… - International Journal …, 1998 - academic.oup.com
… patients and 92% of the ipsapirone patients. A dose-related … tid Results of this study demonstrate that ipsapirone, at a dose of 7.5 … agent for depression, ipsapirone shows only a …
Number of citations: 37 academic.oup.com
UE Busto, CA Naranjo, KE Bremner… - Journal of Psychiatry …, 1998 - ncbi.nlm.nih.gov
… to receive ipsapirone 15 mg per day (n= 17), ipsapirone 22.5 … scale after treatment with ipsapirone or placebo than after … lorazepam than after receiving ipsapirone or placebo. Scores …
Number of citations: 12 www.ncbi.nlm.nih.gov
JI Keonig, HY Meltzer, GA Gudelsky - Pharmacology Biochemistry and …, 1988 - Elsevier
… buspirone, gepirone and ipsapirone have been shown to have … concluded that buspirone and ipsapirone act in vivo as mixed 5-… of buspirone, gepirone and ipsapirone in vivo at 5-HT1A …
Number of citations: 141 www.sciencedirect.com
NR Cutler, JMK Hesselink, JJ Sramek - Progress in Neuro …, 1994 - Elsevier
… -week study investigated three doses of ipsapirone (2.5mg, 5.0… Our results suggest that ipsapirone may represent a viable … anxiolytic ipsapirone clearly reveal efficacy for the ipsapirone …
Number of citations: 37 www.sciencedirect.com
J Maj, E Chojnacka-Wojcik, E Tatarczyńska… - Journal of neural …, 1987 - Springer
… pharmacologically the effect of ipsapirone on the central … Besides, we also studied the effect of ipsapirone on central … Our results indicate that ipsapirone blocks these symptoms in …
Number of citations: 40 link.springer.com
RS Kahn, R Trestman, BA Lawlor, S Gabriel… - …, 1994 - Springer
A dose-response study of ipsapirone (IPS), a 5HT 1a partial agonist, was conducted in healthy male subjects. IPS was administered in doses of 5,10 and 20 mg PO in a placebo-…
Number of citations: 33 link.springer.com
NR Cutler, JJ Sramek, JMK Hesselink… - Journal of Clinical …, 1993 - journals.lww.com
… lorazepam as compared with patients on ipsapirone. Both lorazepam and ipsapirone demonstrated significantly more side effects than placebo. Ipsapirone was shown to be equally as …
Number of citations: 78 journals.lww.com
J Dong, C de Montigny, P Blier - Naunyn-Schmiedeberg's archives of …, 1997 - Springer
… ipsapirone was administered with repeated injections (7.5 mg/kg bid, sc × 14 days). In contrast, the two modalities of ipsapirone … In conclusion, long-term administration of ipsapirone …
Number of citations: 78 link.springer.com

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